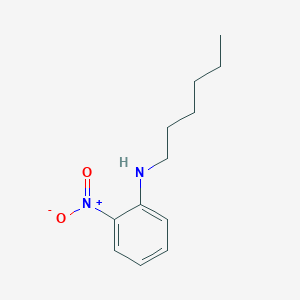

N-Hexyl-2-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-hexyl-2-nitroaniline |

InChI |

InChI=1S/C12H18N2O2/c1-2-3-4-7-10-13-11-8-5-6-9-12(11)14(15)16/h5-6,8-9,13H,2-4,7,10H2,1H3 |

InChI Key |

CAGNORWIUGYFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Hexyl 2 Nitroaniline

Established Synthetic Pathways

The most prominent and direct route for the synthesis of N-Hexyl-2-nitroaniline involves the creation of a carbon-nitrogen bond between the aromatic ring and the hexyl group. This is accomplished via a nucleophilic aromatic substitution reaction, a cornerstone of aromatic chemistry.

Nucleophilic Aromatic Substitution Reactions with Hexylamine

Nucleophilic Aromatic Substitution (SNAr) is the key pathway for synthesizing this compound. This reaction mechanism is effective because the strongly electron-withdrawing nitro group (NO₂) activates the aromatic ring towards attack by nucleophiles. The nitro group, being in the ortho position relative to the leaving group, provides significant resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy and facilitates the substitution.

In this specific synthesis, hexylamine acts as the nucleophile, attacking the carbon atom bonded to the leaving group on the nitrobenzene ring. The lone pair of electrons on the nitrogen atom of hexylamine initiates the reaction, leading to the displacement of the leaving group and the formation of this compound.

The standard and commercially viable precursor for this synthesis is 2-chloronitrobenzene. The chlorine atom serves as an effective leaving group in the SNAr reaction. The industrial synthesis of the parent compound, 2-nitroaniline (B44862), is achieved by treating 2-chloronitrobenzene with ammonia under high temperature (approx. 175 °C) and pressure. ijpsjournal.com By analogy, the synthesis of the N-hexyl derivative involves the reaction of 2-chloronitrobenzene with hexylamine.

The reaction proceeds as follows: ClC₆H₄NO₂ + 2 CH₃(CH₂)₅NH₂ → C₆H₁₃NHC₆H₄NO₂ + CH₃(CH₂)₅NH₃⁺Cl⁻

An excess of hexylamine is often used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the protonation of the unreacted hexylamine, which would render it non-nucleophilic.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Typical Condition | Purpose |

| Precursor | 2-Chloronitrobenzene | Provides the activated aromatic ring with a good leaving group. |

| Nucleophile | Hexylamine | Provides the hexylamino group for substitution. |

| Stoichiometry | >2 equivalents of Hexylamine | One equivalent acts as the nucleophile, the other as a base for HCl. |

| Temperature | Elevated (e.g., >100 °C) | Provides sufficient energy to overcome the activation barrier. |

| Pressure | Elevated (Autoclave) | Contains the volatile amine at elevated temperatures. |

| Solvent | Often neat or high-boiling point solvent | To dissolve reactants and facilitate reaction at high temperatures. |

To improve reaction efficiency, reduce harsh conditions, and increase yields, modern synthetic approaches incorporate catalysts and alternative energy sources like microwave irradiation.

Catalytic Approaches: The reaction between 2-chloronitrobenzene and various amines can be significantly enhanced by the use of a non-nucleophilic base as a catalyst. Research has shown that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to good to excellent yields of N-substituted-2-nitroanilines, ranging from 75% to over 90%. google.com DBU facilitates the deprotonation of the amine-aromatic ring adduct, promoting the elimination of the leaving group and driving the reaction forward under potentially milder conditions than traditional thermal methods.

Microwave-Assisted Approaches: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicalbook.com Instead of conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the reactants and solvent through dielectric heating. This rapid and uniform heating can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields with fewer byproducts. chemicalbook.com The synthesis of N-substituted anilines from chloronitrobenzenes in ionic liquids under microwave irradiation has been shown to be a highly efficient method. google.com This green chemistry approach is favored for its efficiency and reduced energy consumption.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 2-15 hours) chemicalbook.com | Minutes (e.g., 2-8 minutes) chemicalbook.com |

| Energy Transfer | Conduction/Convection (slow, inefficient) | Direct Dielectric Heating (rapid, efficient) |

| Temperature Profile | Temperature gradient from vessel wall | Uniform heating of the bulk mixture |

| Product Yield | Typically lower to moderate | Often significantly higher (10-30% increase) chemicalbook.com |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |

Comparative Analysis with General Nitroaniline Synthesis Methods

While the SNAr reaction is the most direct method for preparing this compound, it is instructive to compare it with general methods used for synthesizing the parent nitroaniline isomers. The most common general method is the electrophilic aromatic substitution (EAS) of aniline (B41778).

However, the direct nitration of aniline using a standard mixture of nitric acid and sulfuric acid is problematic for producing 2-nitroaniline. The highly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This leads to a significant amount of the undesired m-nitroaniline.

To circumvent this, the amino group is typically protected by acetylation to form acetanilide. The acetamido group (-NHCOCH₃) is an ortho-, para-director. Nitration of acetanilide, followed by hydrolysis of the acetyl group, yields a mixture of ortho- and para-nitroaniline. orgsyn.org The major drawback of this method is the steric hindrance of the bulky acetamido group, which greatly disfavors the substitution at the adjacent ortho position. Consequently, p-nitroaniline is the major product, and the yield of 2-nitroaniline is very low. nih.gov To improve the yield of the ortho isomer, the para position can be blocked with a sulfonic acid group before nitration, but this adds extra steps to the synthesis. nih.gov

In comparison, the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloronitrobenzene is superior for several reasons:

Regioselectivity: The reaction is highly specific to the position of the leaving group, yielding exclusively the 2-substituted product without the formation of other isomers.

Directness: The hexyl group is introduced in a single, direct step onto the pre-functionalized nitrobenzene ring.

Efficiency: While the conditions can be demanding, catalytic and microwave-assisted methods provide high yields in a short amount of time, making it a more efficient pathway than the multi-step, low-yield electrophilic substitution route for this specific isomer.

Advanced Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For nitroaniline derivatives, the FT-IR spectrum is characterized by specific vibrational frequencies corresponding to the stretching and bending of its bonds.

In compounds structurally similar to N-Hexyl-2-nitroaniline, such as other substituted nitroanilines, distinct peaks are observed that correspond to the N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the alkyl and aromatic portions, and C=C stretching within the aromatic ring. researchgate.netresearchgate.net

The vibrational frequencies for this compound can be assigned based on established data for related compounds. The amino group (NH₂) typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) is identifiable by its strong asymmetric and symmetric stretching bands, which appear around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The hexyl group would be evident from the C-H stretching vibrations just below 3000 cm⁻¹. researchgate.netnih.gov

Table 1: Characteristic FT-IR Vibrational Modes for this compound Analogs

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3350 - 3482 |

| NH₂ Scissoring | Amino (-NH₂) | ~1630 |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1506 - 1507 |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1344 - 1345 |

| Aromatic C=C Stretch | Benzene Ring | ~1570 |

Data compiled from studies on p-nitroaniline and 2-nitroaniline (B44862). researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Reduction Monitoring

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, like this compound, exhibit characteristic absorption bands corresponding to specific electronic transitions. ulisboa.pt

The spectrum of 2-nitroaniline derivatives typically displays two main absorption peaks. rubber.or.krrdd.edu.iq These bands are attributed to π → π* and intramolecular charge transfer (ICT) transitions. chemrxiv.org The ICT transition involves the transfer of electron density from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated benzene ring. This charge transfer is a key feature of "push-pull" molecules like nitroanilines. chemrxiv.org For 2-nitroaniline in an aqueous solution, distinct absorption peaks appear at approximately 283 nm and 412 nm. rubber.or.kr Another study identified a peak at 383 nm. rdd.edu.iq These transitions are sensitive to the solvent environment. ulisboa.ptchemrxiv.org

UV-Vis spectroscopy is also an effective tool for monitoring chemical reactions, such as the reduction of the nitro group in nitroanilines. The catalytic reduction of 2-nitroaniline to its corresponding diamine can be tracked by observing the changes in the UV-Vis spectrum over time. rubber.or.krresearchgate.net As the reaction proceeds, the intensity of the absorption peak associated with the nitroaniline (e.g., at 412 nm) decreases, while a new peak corresponding to the product may appear at a different wavelength. rubber.or.kr This allows for the kinetic analysis of the reduction process. researchgate.netresearchgate.net The disappearance of the yellow color of the nitroaniline solution to colorless is a visual confirmation of the reduction of the -NO₂ chromophore. rdd.edu.iq

Table 2: UV-Vis Absorption Maxima (λmax) for 2-Nitroaniline

| Transition Type | Solvent/Condition | Absorption Maximum (λmax) |

|---|---|---|

| π → π* / ICT | Aqueous | ~283 nm, ~412 nm rubber.or.kr |

| π → π* / ICT | Aqueous | ~228 nm, ~383 nm rdd.edu.iq |

This data pertains to the parent compound 2-nitroaniline, which serves as a close proxy for the electronic behavior of this compound.

Chemical Reactivity and Reaction Mechanisms of N Hexyl 2 Nitroaniline

Intramolecular Oxygen Transfer and Redox Transformations

The structure of N-Hexyl-2-nitroaniline, featuring a nitro group ortho to a secondary amine with a flexible alkyl chain, facilitates unique intramolecular reactions. Under specific conditions, such as collisional activation in mass spectrometry, the protonated form of the molecule undergoes a remarkable redox transformation where the nitro group acts as an internal oxidant for the hexyl chain. nih.gov

Studies on protonated N-alkyl-2-nitroanilines, including the hexyl derivative, have elucidated unusual fragmentation pathways upon collisional activation. nih.gov For the protonated this compound ion, [M+H]⁺, dissociation occurs through the competitive elimination of the elements of hexanoic acid and pentanol. nih.gov This indicates that intramolecular oxygen transfer can happen at either the first or second carbon atom of the hexyl chain.

The process is initiated by the protonation of the nitro group, which then facilitates the transfer of an oxygen atom to the alkyl chain. This transfer results in the oxidation of the N-hexyl group, which is accompanied by the reduction of the nitro group. nih.gov The subsequent fragmentation leads to the elimination of an alkanoic acid (hexanoic acid) or an alcohol (pentanol), the latter of which is likely a sequential loss of water and a 1-alkene. nih.gov These distinct dissociation pathways for protonated N-alkyl-2-nitroanilines have been confirmed through mass spectrometry (MS/MS) experiments and supported by Density Functional Theory (DFT) calculations. nih.govnih.gov

| Precursor Ion | Neutral Loss Fragment | Description of Elimination | Oxidation Site on Hexyl Chain |

|---|---|---|---|

| [M+H]⁺ of this compound | Elements of Hexanoic Acid (C₆H₁₂O₂) | Elimination of a carboxylic acid with the same number of carbons as the alkyl chain. nih.gov | Carbon-1 |

| [M+H]⁺ of this compound | Elements of Pentanol (C₅H₁₂O) | Elimination of an alcohol with one less carbon than the alkyl chain. nih.gov | Carbon-2 |

The nitro group is central to the intramolecular oxidation of the alkyl chain. In its protonated state, the nitro group becomes a potent internal oxidizing agent. The mechanistic studies reveal that the reaction proceeds through a common intermediate formed by the transfer of an oxygen atom from the protonated nitro group directly to a carbon atom on the proximal alkyl group. nih.govwustl.edu This oxygen atom rearrangement is a key step that enables the subsequent fragmentation and elimination of oxidized alkyl chain products like carboxylic acids or alcohols. nih.gov This type of intramolecular oxygen transfer from a nitro group is significant in understanding gas-phase ion chemistry and has parallels in synthetic organic chemistry. nih.gov

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a gateway to important synthetic intermediates, particularly derivatives of o-phenylenediamine (B120857).

A primary transformation of this compound is the reduction of its nitro group to a primary amine, yielding N-Hexyl-1,2-diaminobenzene. This conversion is typically achieved through catalytic hydrogenation. This standard procedure involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. The reaction is generally clean and high-yielding, making it a fundamental process in the synthesis of o-phenylenediamine derivatives, which are valuable precursors for various heterocyclic compounds.

This compound is an excellent substrate for one-pot syntheses of N-substituted benzimidazoles via reductive cyclocondensation. This strategy avoids the isolation of the intermediate diamine, improving efficiency. The process involves the in-situ reduction of the nitro group to an amine, which then condenses with an aldehyde, followed by cyclization to form the benzimidazole (B57391) ring. organic-chemistry.orgresearchgate.net

Several reagent systems can accomplish this transformation. A versatile method employs sodium dithionite (B78146) (Na₂S₂O₄) to reduce the o-nitroaniline in the presence of an aldehyde. organic-chemistry.org This approach is applicable to a wide range of substrates, including N-alkyl nitroanilines, and proceeds under mild conditions. organic-chemistry.org Another effective system uses a combination of zinc dust and sodium bisulfite (Zn/NaHSO₃) in water, providing an environmentally benign and cost-effective route to benzimidazoles. pcbiochemres.com Electrochemical methods have also been developed, offering a reagent-free alternative for the reductive cyclization of o-nitroanilines. rsc.org

| Reducing Agent/System | Co-reactant | Product Type | Key Features |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aldehydes (aliphatic or aromatic) | 2-Substituted N-alkyl-benzimidazoles | Mild conditions, high efficiency, broad substrate scope. organic-chemistry.org |

| Zinc / Sodium Bisulfite (Zn/NaHSO₃) | Aromatic Aldehydes | 2-Substituted Benzimidazoles | Aqueous medium, cost-effective, environmentally friendly. pcbiochemres.com |

| Electrochemical Reduction | Ketones/Aldehydes | 1,2-fused Benzimidazoles | One-pot synthesis, no strong reductant required, proceeds via tandem nitro reduction/amination/condensation. rsc.org |

Functionalization and Derivatization of the Amine Moiety

The secondary amine moiety in this compound possesses a lone pair of electrons, making it nucleophilic and available for various functionalization reactions. However, its reactivity is modulated by the strong electron-withdrawing effect of the ortho-nitro group, which reduces its basicity and nucleophilicity compared to non-nitrated N-alkylanilines. Despite this deactivation, the amine can still participate in several important chemical transformations.

Common derivatization reactions include acylation and sulfonylation. Reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-acetyl or N-benzoyl derivatives (amides). Similarly, reaction with sulfonyl chlorides would produce sulfonamides. The amine can also undergo reactions typical of anilines, such as electrophilic substitution on the aromatic ring, although the positions are strongly directed by the existing amino and nitro groups. Furthermore, the amine nitrogen can be a site for further alkylation, though this may be challenging due to steric hindrance and the reduced nucleophilicity. Electrochemical oxidation of the amine group is another potential reaction pathway, which can lead to the formation of radical cations and subsequent dealkylation or coupling products, depending on the reaction conditions. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-Hexyl-2-nitroaniline, DFT applications are crucial for understanding its reactivity, electronic properties, and intermolecular interactions.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, research on related N-alkyl-2-nitroanilines provides a framework for understanding its reactivity. A notable area of investigation involves the gas-phase fragmentation mechanisms of protonated N-alkyl-2-nitroanilines upon collisional activation, which can be elucidated using computational methods.

For instance, studies on the collisional activation of protonated N-propyl-2-nitroaniline reveal complex fragmentation pathways. These reactions are initiated by the transfer of an oxygen atom from the nitro group to a carbon atom on the alkyl chain. This is followed by the elimination of stable molecules. It has been shown that when the propyl group is replaced by a hexyl group, similar characteristic product ions are formed, suggesting a common underlying mechanism dictated by the 2-nitroaniline (B44862) core. wustl.edu DFT calculations are instrumental in mapping the potential energy surface for such reactions, allowing for the identification of key intermediates and transition states. This analysis helps to rationalize the observed product distributions and unravel the intricate details of intramolecular rearrangements.

The general computational approach involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and provide zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC analysis is performed to verify that a transition state connects the correct reactant and product minima on the potential energy surface.

Through this methodology, the energetic barriers and reaction thermodynamics can be quantified, providing a comprehensive picture of the reaction mechanism.

DFT calculations are widely used to determine the electronic properties of molecules like this compound. These properties are governed by the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The electronic structure of 2-nitroaniline derivatives is characterized by a "push-pull" system, where the amino group (-NHR) acts as an electron donor (push) and the nitro group (-NO₂) acts as an electron acceptor (pull). This intramolecular charge transfer significantly influences the molecule's properties. The presence of the N-hexyl group is expected to slightly enhance the electron-donating ability of the amino group compared to a simple amino group, thereby modulating the electronic properties.

Key quantum chemical parameters calculated using DFT provide insights into molecular reactivity:

EHOMO (Highest Occupied Molecular Orbital Energy): Relates to the electron-donating ability of the molecule.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the electron-accepting ability of the molecule.

Energy Gap (ΔE = ELUMO - EHOMO): Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Polarizability (α): Describes the molecule's ability to form an induced dipole in an electric field.

Studies on N-substituted 4-nitroaniline (B120555) derivatives have shown that increasing the size of the alkyl group on the amino nitrogen enhances the dipole moment and polarizability while decreasing the optical gap. researchgate.netindexcopernicus.com A similar trend would be expected for this compound.

| Parameter | Description | Typical Value/Trend for 2-Nitroaniline Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 4.5 eV |

| Dipole Moment (μ) | Measure of molecular polarity | Increases with alkyl chain length |

| Polarizability (α) | Ease of electron cloud distortion | Increases with molecular size/alkyl chain length |

A defining structural feature of 2-nitroaniline and its N-substituted derivatives is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and an oxygen atom of the adjacent nitro group (-NO₂). researchgate.net This interaction forms a stable six-membered pseudo-ring structure.

This N-H···O hydrogen bond significantly influences the molecule's conformation, planarity, and physicochemical properties. DFT calculations are essential for characterizing this interaction by:

Analyzing Geometric Parameters: Calculating the bond length (H···O), bond angle (N-H···O), and the planarity of the resulting ring.

Calculating Interaction Energy: Quantifying the strength of the hydrogen bond.

Topological Analysis: Using methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density at the bond critical point of the H···O interaction.

In addition to the prominent intramolecular hydrogen bond, other non-covalent interactions (NCI) play a role in the molecule's behavior, especially in condensed phases. nih.govmdpi.com The flexible hexyl chain introduces significant van der Waals interactions, which influence crystal packing and solubility. scielo.org.mx NCI analysis methods, such as those based on the reduced density gradient (RDG), can computationally visualize and characterize these weaker but cumulatively important interactions, including van der Waals forces and potential C-H···O or C-H···π interactions. mdpi.commdpi.com

Advanced Molecular Modeling for Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily due to the rotatable bonds within the hexyl chain. While the 2-nitroaniline core is held in a relatively planar conformation by the intramolecular hydrogen bond, the alkyl chain can adopt numerous conformations. researchgate.net

Advanced molecular modeling techniques are employed to explore the conformational space and identify low-energy structures. researchgate.net This process typically involves:

Systematic or Stochastic Search: The potential energy surface is explored by systematically rotating dihedral angles or using stochastic methods like molecular dynamics or Monte Carlo simulations.

Energy Minimization: Geometries of the generated conformers are optimized using force fields (for an initial screening) followed by more accurate quantum mechanical methods like DFT.

Population Analysis: The relative energies of the stable conformers are used to calculate their expected populations at a given temperature using Boltzmann statistics.

For this compound, conformational analysis would focus on the torsion angles of the C-C bonds in the hexyl chain and the C-N bond connecting it to the aniline (B41778) ring. The results of such studies are crucial for understanding how the molecule's shape affects its interactions with other molecules, its packing in the solid state, and its biological activity.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting and interpreting various spectroscopic properties of molecules.

Vibrational (IR and Raman) Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this allows for the assignment of specific spectral bands to the vibrations of functional groups. Key predicted vibrations would include the N-H stretching frequency (affected by the intramolecular hydrogen bond), the asymmetric and symmetric stretching modes of the NO₂ group, and various C-H stretching and bending modes of the aromatic ring and the hexyl chain. jchps.com

Electronic (UV-Vis) Spectra: TD-DFT is used to calculate the energies of electronic transitions and their corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. The spectrum of 2-nitroaniline derivatives is typically dominated by intense bands resulting from π-π* and intramolecular charge-transfer (ICT) transitions from the amino group to the nitro group. ulisboa.pt Theoretical calculations can predict the wavelength of maximum absorption (λ_max) and help assign the nature of the electronic transitions involved (e.g., HOMO→LUMO).

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and spin-spin coupling constants for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

By correlating theoretical spectra with experimental data, a more robust and detailed understanding of the molecular structure and electronic properties of this compound can be achieved. jchps.com

Applications As Precursors in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The strategic positioning of the amino and nitro groups in N-hexyl-2-nitroaniline makes it an ideal starting material for constructing a range of fused heterocyclic compounds. The N-hexyl group, while often not participating directly in the initial cyclization, imparts significant lipophilicity to the final molecule. This property can enhance solubility in organic solvents and influence the self-assembly and solid-state packing of the resulting compounds.

Benzimidazole (B57391) and Fused Ring Systems Derivation

N-Substituted-2-nitroanilines are valuable precursors for the synthesis of N-alkylated benzimidazoles. A highly efficient and versatile one-step method involves the reductive cyclization of an o-nitroaniline in the presence of an aldehyde. organic-chemistry.org In this process, a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) simultaneously reduces the nitro group to an amine and facilitates the condensation with an aldehyde, followed by cyclization and aromatization to form the benzimidazole ring. organic-chemistry.org

When this compound is used as the substrate, this reaction leads to the formation of 1-hexyl-2-substituted-benzimidazoles. The N-hexyl group is pre-installed on one of the imidazole nitrogen atoms, offering a regioselective synthesis that avoids the formation of isomeric products that can occur when alkylating a pre-formed benzimidazole ring. organic-chemistry.org This method is compatible with a wide array of aliphatic and aromatic aldehydes, allowing for diverse functional groups to be introduced at the 2-position of the benzimidazole core. organic-chemistry.org

The general reaction scheme is as follows:

Step 1: Reduction of the nitro group of this compound to an amino group, forming N¹-hexylbenzene-1,2-diamine.

Step 2: Condensation of the newly formed primary amine with an aldehyde to form a Schiff base intermediate.

Step 3: Intramolecular cyclization of the Schiff base, followed by oxidation/aromatization to yield the stable 1-hexyl-2-substituted-benzimidazole.

This approach is advantageous due to its operational simplicity, use of readily available starting materials, and the ability to generate a library of compounds with varied substituents. pcbiochemres.com Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a green chemistry alternative that avoids the need for strong chemical reductants. rsc.orgelsevierpure.com

Table 1: Synthesis of N-Substituted Benzimidazoles via Reductive Cyclization

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| N-Alkyl-2-nitroaniline | Aldehyde (R-CHO), Na₂S₂O₄ | 1-Alkyl-2-substituted-benzimidazole | One-step, regioselective, wide functional group tolerance. organic-chemistry.org |

| o-Nitroaniline | Ketone, Electrochemical reduction | 1,2-Fused benzimidazoles | Tandem nitro reduction/C(sp³)–H amination/condensation. rsc.orgelsevierpure.com |

Isoalloxazine (Flavin) Derivatives Synthesis

Isoalloxazine, the core structure of flavins (like Vitamin B2), consists of a fused three-ring system. The synthesis of isoalloxazine derivatives can be achieved through the condensation of N-substituted-o-phenylenediamines with alloxan or related pyrimidine derivatives. researchgate.net

This compound can be utilized as a precursor to the required N-hexyl-o-phenylenediamine intermediate. The synthesis proceeds via the following steps:

Reduction: The nitro group of this compound is selectively reduced to a primary amine using standard reducing agents (e.g., H₂/Pd/C, SnCl₂/HCl), yielding N¹-hexylbenzene-1,2-diamine.

Cyclocondensation: This diamine is then condensed with alloxan monohydrate under acidic conditions. researchgate.net The reaction involves the formation of the central pyrazine ring, resulting in the isoalloxazine scaffold.

The final product is a 10-hexyl-isoalloxazine derivative. The hexyl group at the N-10 position, analogous to the ribityl chain in riboflavin, can significantly influence the electronic properties and biological activity of the flavin analogue. The synthesis of various 10-substituted isoalloxazines allows for the exploration of structure-activity relationships, particularly in the context of creating new redox-active molecules or fluorescent probes. researchgate.net

Phenazine Derivatives via Bis(2-nitrophenyl)amine Intermediates

Phenazines are nitrogen-containing heterocyclic compounds with applications ranging from dyes to materials science and medicinal chemistry. nih.govguidechem.com The synthesis of non-symmetrically substituted phenazines can be achieved through strategies involving N-substituted-2-nitroanilines. One common route is the Buchwald-Hartwig amination, which couples an aniline (B41778) with an aryl halide. nih.gov

To synthesize a phenazine derivative using this compound, one could envision a pathway where it is coupled with a substituted 1-bromo-2-nitrobenzene. This would form a bis(2-nitrophenyl)amine intermediate, specifically N-hexyl-N-(2-nitrophenyl)-2-nitroaniline. Subsequent tandem catalytic reduction of both nitro groups would generate a diamine intermediate, which then undergoes oxidative cyclization to form the phenazine ring system. nih.gov This regioselective method allows for precise control over the substitution pattern on the final phenazine core. nih.gov

An alternative, more direct approach involves the reductive cyclization of an N-aryl-2-nitroaniline. For instance, N-phenyl-2-nitroaniline can be reduced with iron powder, leading to the formation of the corresponding diamine, which then undergoes oxidative cyclization to yield phenazine. guidechem.com Applying this logic, a precursor derived from this compound could be used to generate N-hexyl-substituted phenazines or their derivatives. The synthesis of N-alkylphenazinium salts and other N-alkylated phenazines highlights the importance of incorporating such groups to modulate the compounds' properties for applications like DNA photocleavage or redox photocatalysis. nih.govmdpi.com

Development of Novel Functional Molecules

The utility of this compound extends beyond the synthesis of established heterocyclic cores. It serves as a building block for novel functional molecules where specific structural motifs are required to achieve desired electronic, optical, or biological properties.

Role in the Synthesis of Compounds with Specific Molecular Architectures for Functional Studies

The synthesis of functional organic molecules often requires precise control over the molecular architecture to tune properties such as fluorescence, redox potential, or intermolecular interactions. The nitro group in precursors like this compound is a versatile functional handle. It is a strong electron-withdrawing group that can be transformed into various other functionalities, or it can participate in cyclization reactions to create rigid, fused ring systems. nih.govmdpi.com

For example, base-mediated reductive cyclization of nitrophenyl compounds tethered to a ketone can create complex, bridged benzazocine ring systems. nih.govsemanticscholar.org This type of reaction showcases how the nitroaniline moiety can be incorporated into a larger molecular framework and then used to trigger a key ring-forming step. The N-hexyl group in such a precursor would be carried through the synthesis to become an integral part of the final polycyclic structure, influencing its conformational dynamics and solubility.

By incorporating this compound into more complex starting materials, chemists can design and construct molecules with tailored architectures for specific applications, such as organic electronics, sensors, or medicinal chemistry, where the interplay between the heterocyclic core and the lipophilic N-alkyl chain can be crucial for performance. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.